6-cyclopropyl-2-(1-morpholino-1-oxopropan-2-yl)pyridazin-3(2H)-one
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Description
6-cyclopropyl-2-(1-morpholino-1-oxopropan-2-yl)pyridazin-3(2H)-one, commonly known as CYM51010, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Biologically Active Compounds
Compounds structurally related to "6-cyclopropyl-2-(1-morpholino-1-oxopropan-2-yl)pyridazin-3(2H)-one" have been synthesized as intermediates for various biologically active compounds, particularly in the context of anticancer drug development. These intermediates play a crucial role in designing small molecule inhibitors for cancer treatment, highlighting their importance in medicinal chemistry (Wang et al., 2016).
Anti-inflammatory and Analgesic Agents
Research has shown that derivatives of the mentioned compound exhibit potent anti-inflammatory and analgesic activities. Notably, morpholinyl substituted pyridazinones, a class closely related to the compound , have demonstrated significant anti-inflammatory and analgesic effects in pharmacological studies, offering a promising avenue for the development of new therapeutic agents with improved safety profiles (Singh et al., 2017).
Antimicrobial Activities
A series of pyridazinone derivatives, bearing morpholine and other substituents, have been synthesized and tested for their antibacterial and antifungal properties. Certain derivatives showcased activity against both Gram-positive and Gram-negative bacteria, underlining their potential as templates for designing new antimicrobial drugs (Sukuroglu et al., 2012).
Chemical Properties and Synthetic Applications
Nucleophilic Substitution Reactions
The compound and its derivatives serve as key scaffolds for the development of various polyfunctional systems through sequential nucleophilic substitution processes. These methodologies enable the synthesis of a wide range of derivatives, demonstrating the compound's versatility as a chemical intermediate (Pattison et al., 2009).
Cyclopropylation Reactions
The structure of the compound facilitates cyclopropylation reactions, which are critical for the synthesis of cyclopropyl-heteroatom linkages. Such linkages are essential in medicinal chemistry for creating molecules with specific biological activities. This underscores the compound's utility in synthesizing structurally complex and biologically significant molecules (Derosa et al., 2018).
properties
IUPAC Name |
6-cyclopropyl-2-(1-morpholin-4-yl-1-oxopropan-2-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(14(19)16-6-8-20-9-7-16)17-13(18)5-4-12(15-17)11-2-3-11/h4-5,10-11H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHJKKFLTMATGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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